

# CBP501 Safety Profile in Larger Patient Cohorts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | CBP501 Affinity Peptide |           |
| Cat. No.:            | B12383835               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of CBP501, an investigational anti-cancer agent, with established alternative therapies in relevant patient populations. The information is compiled from clinical trial data and peer-reviewed publications to support informed decision-making in drug development and clinical research.

## **Executive Summary**

CBP501 is a novel peptide-based drug candidate with a dual mechanism of action: G2 checkpoint abrogation and calmodulin (CaM) modulation.[1][2] It has been investigated in clinical trials for various advanced solid tumors, including non-small cell lung cancer, malignant pleural mesothelioma, and pancreatic cancer, primarily in combination with platinum-based chemotherapy and immune checkpoint inhibitors.[3] This guide focuses on the safety profile of CBP501 in combination with cisplatin and nivolumab, as studied in larger patient cohorts, and compares it to two standard-of-care regimens for advanced pancreatic cancer: FOLFIRINOX and gemcitabine plus nab-paclitaxel.

The available data suggests that the triple-drug combination of CBP501, cisplatin, and nivolumab has a manageable safety profile, with the most common treatment-related adverse events being infusion-related reactions and anemia.[4][5] While direct cross-trial comparisons are challenging due to differences in patient populations and study designs, this guide aims to provide an objective overview of the reported adverse events to aid in the assessment of CBP501's therapeutic potential.



## **Data Presentation: Comparative Safety Profiles**

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials for CBP501 in combination with cisplatin and nivolumab, as well as for FOLFIRINOX and gemcitabine plus nab-paclitaxel in patients with pancreatic cancer.

Table 1: Treatment-Emergent Adverse Events for CBP501 in Combination with Cisplatin and Nivolumab (NCT03113188)[4][5]

| Adverse Event             | All Grades (%) | Grade 3/4 (%) |
|---------------------------|----------------|---------------|
| Infusion-Related Reaction | 86             | 0             |
| Anemia                    | 51             | 24            |
| Nausea                    | Not Reported   | Not Reported  |
| Vomiting                  | Not Reported   | Not Reported  |
| Diarrhea                  | Not Reported   | Not Reported  |
| Fatigue                   | Not Reported   | Not Reported  |
| Neutropenia               | Not Reported   | Not Reported  |
| Thrombocytopenia          | Not Reported   | Not Reported  |
| Neuropathy                | Not Reported   | Not Reported  |

Data from a Phase Ib study in patients with advanced refractory tumors.

Table 2: Treatment-Emergent Adverse Events for FOLFIRINOX in Metastatic Pancreatic Cancer[6][7]



| Adverse Event       | All Grades (%)  | Grade 3/4 (%) |
|---------------------|-----------------|---------------|
| Neutropenia         | Not Reported    | 16.4          |
| Febrile Neutropenia | Not Reported    | Not Reported  |
| Thrombocytopenia    | Not Reported    | 4.4           |
| Anemia              | Not Reported    | 5.7           |
| Diarrhea            | 17.3 (ungraded) | Not Reported  |
| Nausea and Vomiting | 10.9 (ungraded) | Not Reported  |
| Fatigue             | 10.9 (ungraded) | Not Reported  |
| Neuropathy          | 11.9 (ungraded) | Not Reported  |
| Elevated ALT        | Not Reported    | 4.7           |
| Elevated AST        | Not Reported    | 4.9           |
| Elevated ALP        | Not Reported    | 10.6          |

Data from a retrospective observational study of patients with metastatic pancreatic ductal adenocarcinoma.

Table 3: Treatment-Emergent Adverse Events for Gemcitabine plus Nab-paclitaxel in Metastatic Pancreatic Cancer[8][9][10][11]



| Adverse Event    | All Grades (%) | Grade 3/4 (%) |
|------------------|----------------|---------------|
| Neutropenia      | Not Reported   | Not Reported  |
| Anemia           | Not Reported   | Not Reported  |
| Thrombocytopenia | Not Reported   | Not Reported  |
| Diarrhea         | Not Reported   | Not Reported  |
| Nausea           | Not Reported   | Not Reported  |
| Vomiting         | Not Reported   | Not Reported  |
| Fatigue          | Not Reported   | Not Reported  |
| Neuropathy       | Not Reported   | Not Reported  |

Note: Specific percentages for all grades and grade 3/4 adverse events were not consistently available in a single source in a comparable format. The tables above reflect the available data from the cited sources.

# **Experimental Protocols**

# CBP501 in Combination with Cisplatin and Nivolumab (NCT03113188 & NCT04953962)

These studies evaluated the safety and efficacy of CBP501 in combination with cisplatin and the immune checkpoint inhibitor nivolumab in patients with advanced solid tumors, including pancreatic cancer.[3][12][13][14]

- Study Design: Phase 1b (NCT03113188) and Phase 2 (NCT04953962), multicenter, open-label studies.[12][13]
- Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors who have progressed on standard therapies. Specific cohorts for pancreatic cancer were included.
- Treatment Regimen:



- CBP501 administered intravenously.
- Cisplatin administered intravenously.
- Nivolumab administered intravenously.
- Treatment was administered in 21-day cycles.[12][13]
- · Key Inclusion Criteria:
  - ECOG performance status of 0 or 1.
  - Adequate organ function (hematological, renal, and hepatic).
- Key Exclusion Criteria:
  - Active or untreated brain metastases.
  - Significant cardiovascular disease.
  - Active autoimmune disease.

#### **FOLFIRINOX** for Pancreatic Cancer

FOLFIRINOX is a combination chemotherapy regimen used as a first-line treatment for patients with metastatic pancreatic cancer and good performance status.

- Study Design: The efficacy and safety of FOLFIRINOX were established in a Phase 3 randomized clinical trial (PRODIGE 4/ACCORD 11).
- Patient Population: Patients with previously untreated metastatic pancreatic adenocarcinoma.
- Treatment Regimen:
  - Oxaliplatin: 85 mg/m² intravenously.
  - Irinotecan: 180 mg/m² intravenously.



- Leucovorin: 400 mg/m<sup>2</sup> intravenously.
- 5-Fluorouracil (5-FU): 400 mg/m² bolus followed by a 46-hour continuous infusion of 2400 mg/m².
- Treatment was administered every 14 days.
- Key Inclusion Criteria:
  - ECOG performance status of 0 or 1.
  - Adequate organ function.
- Key Exclusion Criteria:
  - Prior chemotherapy for metastatic disease.
  - Significant co-morbidities.

### Gemcitabine plus Nab-paclitaxel for Pancreatic Cancer

The combination of gemcitabine and nab-paclitaxel is another standard first-line treatment for metastatic pancreatic cancer.

- Study Design: The pivotal trial for this combination was the Phase 3 MPACT (Metastatic Pancreatic Adenocarcinoma Clinical Trial).
- Patient Population: Patients with previously untreated metastatic adenocarcinoma of the pancreas.
- Treatment Regimen:
  - Nab-paclitaxel: 125 mg/m² intravenously.
  - Gemcitabine: 1000 mg/m² intravenously.
  - Administered on days 1, 8, and 15 of a 28-day cycle.
- Key Inclusion Criteria:



- Karnofsky performance status of 70 or higher.
- Adequate organ function.
- Key Exclusion Criteria:
  - Prior systemic therapy for metastatic disease.
  - Peripheral neuropathy of grade 1 or higher.

# Mandatory Visualization CBP501 Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action of CBP501.



Click to download full resolution via product page

Caption: CBP501's G2 checkpoint abrogation mechanism.





Click to download full resolution via product page

Caption: CBP501's calmodulin modulation and platinum influx enhancement.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: A generalized clinical trial workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter, randomized phase 2 study to establish combinations of CBP501, cisplatin
  and nivolumab for ≥3rd-line treatment of patients with advanced pancreatic adenocarcinoma
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. An assessment of the benefit-risk balance of FOLFIRINOX in metastatic pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Adjuvant nab-Paclitaxel + Gemcitabine in Resected Pancreatic Ductal Adenocarcinoma: Results From a Randomized, Open-Label, Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Facebook [cancer.gov]
- To cite this document: BenchChem. [CBP501 Safety Profile in Larger Patient Cohorts: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383835#confirming-the-safety-profile-of-cbp501-in-larger-patient-cohorts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com